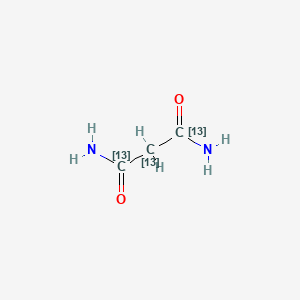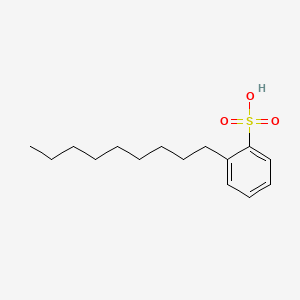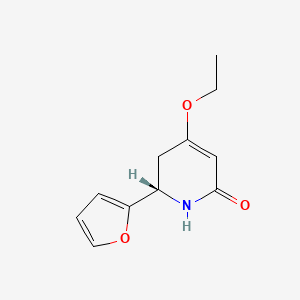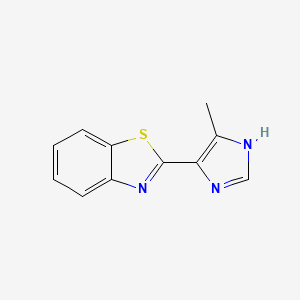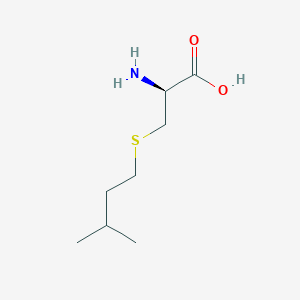
(S)-Isoamyl-D-Cys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Isoamyl-D-Cys is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of an isoamyl group attached to the sulfur atom of the cysteine moiety, resulting in a distinct stereochemistry that influences its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isoamyl-D-Cys typically involves the alkylation of cysteine with isoamyl halides under basic conditions. One common method includes the use of isoamyl bromide and sodium hydroxide in an aqueous medium, followed by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or biocatalytic methods. These approaches aim to enhance yield and purity while minimizing environmental impact. For instance, enzymatic catalysis using specific transaminases can be employed to achieve stereoselective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Isoamyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Carbodiimides for amide bond formation, and alcohols in the presence of acid catalysts for esterification.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol groups.
Substitution: Amides, esters.
Applications De Recherche Scientifique
(S)-Isoamyl-D-Cys has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in protein folding and stability due to its ability to form disulfide bonds.
Medicine: Investigated for its potential in drug design, particularly in the development of enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of biodegradable polymers.
Mécanisme D'action
The mechanism of action of (S)-Isoamyl-D-Cys involves its interaction with various molecular targets, primarily through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with proteins, influencing their structure and function. The isoamyl group enhances the hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Isoamyl-L-Cys: Similar structure but different stereochemistry, leading to distinct biological activities.
N-Acetylcysteine: Lacks the isoamyl group but shares the thiol functionality, commonly used as a mucolytic agent.
Cysteine: The parent compound, simpler structure, widely studied for its role in redox biology.
Uniqueness
(S)-Isoamyl-D-Cys is unique due to its specific stereochemistry and the presence of the isoamyl group, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-methylbutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Clé InChI |
YUSVYJUMMLFQFA-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)CCSC[C@H](C(=O)O)N |
SMILES canonique |
CC(C)CCSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


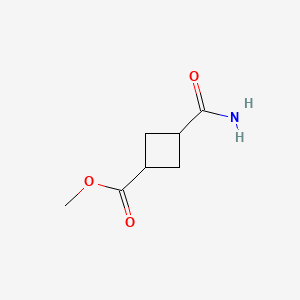
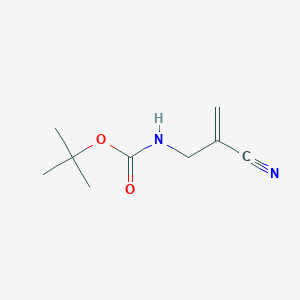
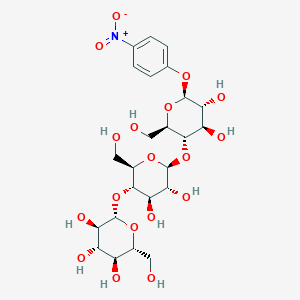
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
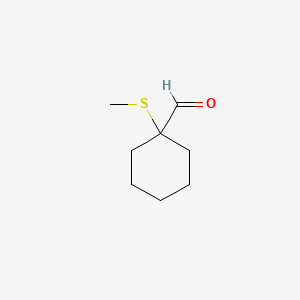

![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)

